molecular formula C22H23N5O2S B11566339 [6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone

[6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone

Cat. No.: B11566339
M. Wt: 421.5 g/mol
InChI Key: LFJLHHYOJUDRJV-UHFFFAOYSA-N
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Description

4-[6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with appropriate reagents to form the fused ring system. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be essential for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-[6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity. This inhibition can lead to various pharmacological effects, such as reduced inflammation or antimicrobial activity .

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

[6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C22H23N5O2S/c1-15-7-9-16(10-8-15)18-19(21(28)26-11-13-29-14-12-26)30-22-24-23-20(27(22)25-18)17-5-3-2-4-6-17/h2-10,18-19,25H,11-14H2,1H3

InChI Key

LFJLHHYOJUDRJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)N5CCOCC5

Origin of Product

United States

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